(2R,4R,Z)-2-(Carboxymethyl)-5-(2-hydroxyethylidene)-3-((2R,5R,Z)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carbonyl)oxazolidine-4-carboxylic acid
CAS No.: 1260617-10-4
Cat. No.: VC0059290
Molecular Formula: C16H18N2O10
Molecular Weight: 398.324
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260617-10-4 |
|---|---|
| Molecular Formula | C16H18N2O10 |
| Molecular Weight | 398.324 |
| IUPAC Name | (2R,4R,5Z)-2-(carboxymethyl)-5-(2-hydroxyethylidene)-3-[(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carbonyl]-1,3-oxazolidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C16H18N2O10/c19-3-1-7-13(17-9(21)5-10(17)27-7)15(24)18-11(6-12(22)23)28-8(2-4-20)14(18)16(25)26/h1-2,10-11,13-14,19-20H,3-6H2,(H,22,23)(H,25,26)/b7-1-,8-2-/t10-,11-,13-,14-/m1/s1 |
| Standard InChI Key | WDFKSRMFLRKPLO-BJBUEPEESA-N |
| SMILES | C1C2N(C1=O)C(C(=CCO)O2)C(=O)N3C(OC(=CCO)C3C(=O)O)CC(=O)O |
Introduction
Nomenclature and Identification
IUPAC Nomenclature
The subject compound is formally named (2R,4R,5Z)-2-(carboxymethyl)-5-(2-hydroxyethylidene)-3-[(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carbonyl]-1,3-oxazolidine-4-carboxylic acid according to IUPAC nomenclature standards . This systematic name reflects the compound's complex stereochemistry, including four stereogenic centers and two Z-configured double bonds. The name encapsulates the presence of an oxazolidine ring system, a bicyclic structure, and multiple functional groups including carboxylic acids and hydroxyl groups . The stereochemical descriptors (R and Z) precisely define the three-dimensional arrangement of atoms, which is crucial for understanding the compound's properties and potential interactions.
Registry Information and Identifiers
The compound is registered with CAS number 1260617-10-4, providing a unique identifier in chemical databases and literature . Additional identifiers include the PubChem Compound ID 71314884, which provides access to computational and experimental data in the PubChem database. The compound's InChI (International Chemical Identifier) string is InChI=1S/C16H18N2O10/c19-3-1-7-13(17-9(21)5-10(17)27-7)15(24)18-11(6-12(22)23)28-8(2-4-20)14(18)16(25)26/h1-2,10-11,13-14,19-20H,3-6H2,(H,22,23)(H,25,26)/b7-1-,8-2-/t10-,11-,13-,14-/m1/s1, which provides a unique textual representation of the molecular structure . The corresponding InChIKey WDFKSRMFLRKPLO-BJBUEPEESA-N serves as a condensed digital representation that facilitates web searches and database queries .
Common Names and Synonyms
The compound is commonly referred to as "Clavulanic Acid Dimer Impurity," reflecting its relationship to clavulanic acid and its formation pathway . Other synonyms include "ClavulanicAcidDimerImpurity" (without spaces) and the EPA DSSTox Substance ID "DTXSID80747360" . These alternative names are important for comprehensive literature searches and for identifying the compound in various regulatory and scientific contexts.
Chemical Structure and Properties
Molecular Composition
The molecular formula of the compound is C16H18N2O10, indicating a complex organic structure containing carbon, hydrogen, nitrogen, and oxygen atoms . With a molecular weight of 398.32 g/mol, it falls within the medium-sized pharmaceutical compound range . The structure contains multiple functional groups including carboxylic acids, amides, ethers, and hydroxyl groups, contributing to its complex physicochemical behavior. The presence of two nitrogen atoms indicates potential for hydrogen bonding and other intermolecular interactions that may influence its physical properties and reactivity patterns.
Structural Features
This compound possesses a complex structure featuring multiple stereogenic centers and functional groups . A key structural component is the 4-oxa-1-azabicyclo[3.2.0]heptane moiety, which is also found in clavulanic acid. The molecule contains two hydroxyethylidene groups with Z-configuration, contributing to its three-dimensional arrangement and potential biological activity . The oxazolidine ring structure represents another important structural element that influences the compound's chemical behavior and reactivity . The presence of two carboxylic acid groups suggests acidic properties and potential for salt formation or esterification reactions.
Stereochemistry and Conformational Analysis
Physicochemical Properties
Physical State and Appearance
While specific information about the physical appearance of this compound is limited in the available search results, pharmaceutical impurities of this nature typically exist as crystalline solids or amorphous powders. The multiple functional groups present in the structure, particularly the carboxylic acids and hydroxyl groups, suggest potential for hydrogen bonding that would influence its crystalline structure and solubility profile. The compound's relatively high molecular weight and complex structure may contribute to its physical properties, including potential polymorphism or solvate formation under varying crystallization conditions.
Solubility and Partition Behavior
Based on its structure containing multiple polar functional groups (carboxylic acids, hydroxyl groups, amide bonds), this compound is likely to exhibit good solubility in polar solvents such as water, alcohols, and dimethylformamide (DMF) . The presence of two carboxylic acid groups suggests pH-dependent solubility, with increased solubility at higher pH due to ionization of these groups. The hydrocarbon portions of the molecule provide some lipophilic character, potentially allowing for limited solubility in less polar organic solvents. This balance of hydrophilic and lipophilic elements would determine its partition coefficient and distribution behavior in biological systems.
Stability Considerations
Synthesis and Formation Pathways
Related Synthetic Approaches
Although direct synthesis information for this specific compound is limited, insights can be gained from related reactions involving similar structural elements . The formation of oxazolidine rings has been documented in the synthesis of constrained peptidomimetics, involving cyclization reactions of peptides containing serine or threonine residues . These cyclizations often employ reagents such as bis(succinimidyl) carbonate (DSC) and can be performed in solvents like DMF with good yields . Similar approaches might be applicable to the purposeful synthesis of this compound, although the complete synthetic route would likely require multiple steps to construct the complex structure.
Analytical Detection and Characterization
Spectroscopic Identification
The structural complexity of this compound provides multiple features for spectroscopic identification . Nuclear Magnetic Resonance (NMR) spectroscopy would reveal characteristic signals for the various proton and carbon environments, including those associated with the hydroxyethylidene groups, the oxazolidine ring, and the bicyclic structure. Infrared (IR) spectroscopy would show distinctive absorption bands for the carboxylic acid, amide, and hydroxyl functional groups. Mass spectrometry would provide molecular weight confirmation and fragmentation patterns useful for structural verification, with the exact mass expected at approximately 398.32 g/mol corresponding to the molecular formula C16H18N2O10 .
Chromatographic Analysis
For detection and quantification purposes, this compound would likely be amenable to analysis using high-performance liquid chromatography (HPLC) methods, potentially coupled with mass spectrometry (LC-MS) for enhanced sensitivity and specificity. As an impurity in pharmaceutical preparations containing clavulanic acid, specific methods for its detection and quantification would be important for quality control purposes. The UV absorption properties of the compound, influenced by the presence of carbonyl groups and unsaturated bonds, would facilitate UV detection in HPLC analysis. The specific chromatographic conditions, including column selection, mobile phase composition, and detection parameters, would need optimization for accurate quantification.
Comparative Analysis
Comparison with Related Structures
The structure of this clavulanic acid dimer impurity can be compared with other compounds containing similar structural elements such as oxazolidine rings and bicyclic systems . Table 1 presents a comparison of key structural features with related compounds, highlighting similarities and differences that may influence chemical behavior and properties.
Table 1: Structural Comparison with Related Compounds
| Feature | Clavulanic Acid Dimer Impurity | Clavulanic Acid | 2-Oxo-1,3-oxazolidine-4-carboxylates |
|---|---|---|---|
| Molecular Formula | C16H18N2O10 | C8H9NO5 | Varies |
| Bicyclic Structure | Present (4-oxa-1-azabicyclo[3.2.0]heptane) | Present | Typically absent |
| Oxazolidine Ring | Present | Absent | Present |
| Carboxylic Acid Groups | Two | One | Typically one |
| Stereogenic Centers | Four (2R,4R,5R,2R) | Multiple | Varies |
| Double Bonds | Two (Z-configuration) | One | Varies |
| Hydroxyl Groups | Two (in hydroxyethylidene) | One | Varies (often in side chains) |
This comparison highlights the structural complexity of the clavulanic acid dimer impurity relative to related compounds and provides context for understanding its unique chemical properties .
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